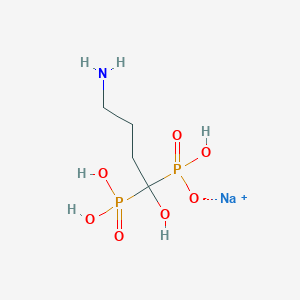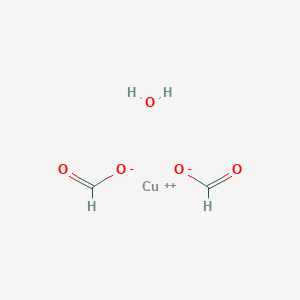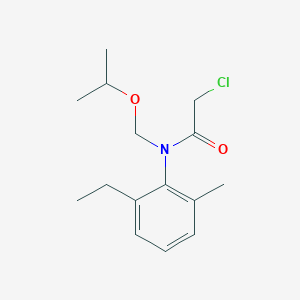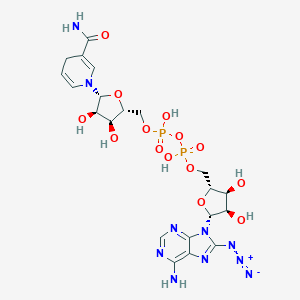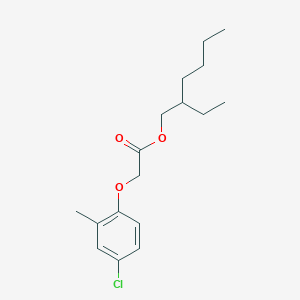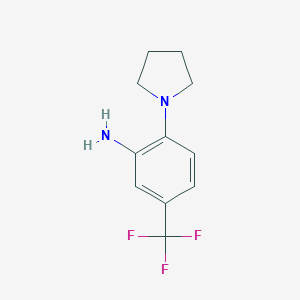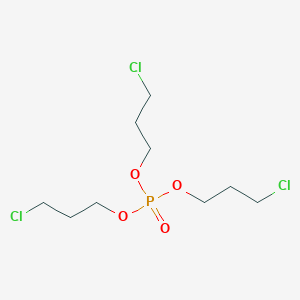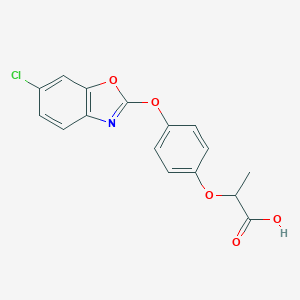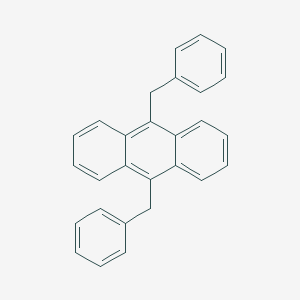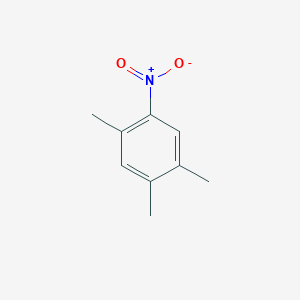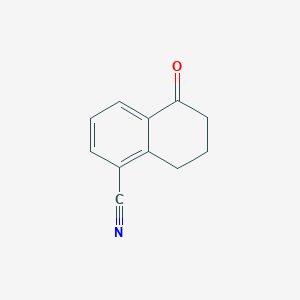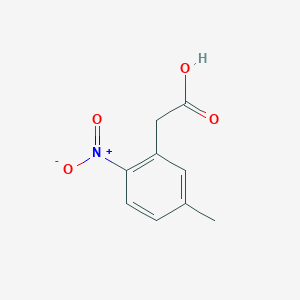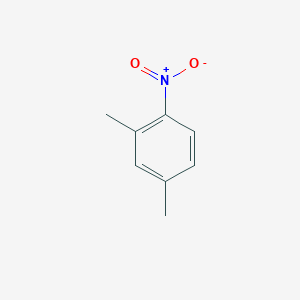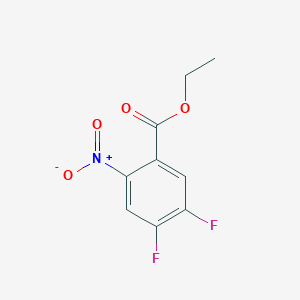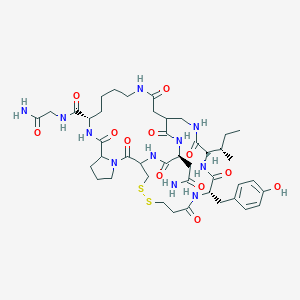
Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-, is a synthetic analogue of the naturally occurring peptide hormone, oxytocin. It has been studied extensively for its potential therapeutic applications in various medical fields, including obstetrics, gynecology, and psychiatry.
Mécanisme D'action
Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- binds to the oxytocin receptor, which is a G protein-coupled receptor. The binding of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- to the receptor activates a signaling pathway that leads to the release of intracellular calcium ions and the activation of downstream effectors. This results in the various physiological and biochemical effects of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-.
Effets Biochimiques Et Physiologiques
Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- has various biochemical and physiological effects, including the stimulation of uterine contractions, the regulation of social behavior, and the modulation of stress responses. It has also been shown to have anti-inflammatory effects and to promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in lab experiments is its high potency and specificity for the oxytocin receptor. This allows for precise control over the experimental conditions and reduces the likelihood of off-target effects. However, one limitation is its relatively short half-life, which requires frequent administration in experiments.
Orientations Futures
There are several future directions for the study of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in various medical fields. In obstetrics, it could be studied for its potential use in the treatment of preterm labor and postpartum hemorrhage. In gynecology, it could be studied for its potential use in the treatment of menstrual disorders and infertility. In psychiatry, it could be studied for its potential use in the treatment of depression and addiction.
Conclusion:
Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- is a synthetic analogue of the naturally occurring peptide hormone, oxytocin, which has been studied extensively for its potential therapeutic applications in various medical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in various medical fields.
Méthodes De Synthèse
Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide is then cleaved from the solid support and purified to obtain the final product.
Applications De Recherche Scientifique
Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- has been studied for its potential therapeutic applications in various medical fields. In obstetrics, it has been shown to stimulate uterine contractions and induce labor. In gynecology, it has been studied for its potential use in the treatment of endometriosis and uterine fibroids. In psychiatry, it has been studied for its potential use in the treatment of social anxiety disorder, post-traumatic stress disorder, and autism spectrum disorder.
Propriétés
Numéro CAS |
125666-62-8 |
|---|---|
Nom du produit |
Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- |
Formule moléculaire |
C43H63N11O12S2 |
Poids moléculaire |
990.2 g/mol |
Nom IUPAC |
(10S,22S,25S,35S)-N,35-bis(2-amino-2-oxoethyl)-22-[(2S)-butan-2-yl]-25-[(4-hydroxyphenyl)methyl]-2,8,16,21,24,27,34,37-octaoxo-30,31-dithia-3,9,15,20,23,26,33,36-octazatricyclo[16.14.5.03,7]heptatriacontane-10-carboxamide |
InChI |
InChI=1S/C43H63N11O12S2/c1-3-23(2)36-42(65)47-20-25-18-35(59)46-14-5-4-7-27(38(61)48-21-33(45)57)50-41(64)31-8-6-15-54(31)43(66)30(52-39(62)29(19-32(44)56)51-37(25)60)22-68-67-16-13-34(58)49-28(40(63)53-36)17-24-9-11-26(55)12-10-24/h9-12,23,25,27-31,36,55H,3-8,13-22H2,1-2H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,65)(H,48,61)(H,49,58)(H,50,64)(H,51,60)(H,52,62)(H,53,63)/t23-,25?,27-,28-,29-,30?,31?,36-/m0/s1 |
Clé InChI |
LFKZJWPKJWLCPZ-RROUQNFWSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NCC2CC(=O)NCCCC[C@H](NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC2=O)CC(=O)N)C(=O)NCC(=O)N |
SMILES |
CCC(C)C1C(=O)NCC2CC(=O)NCCCCC(NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)C(NC2=O)CC(=O)N)C(=O)NCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NCC2CC(=O)NCCCCC(NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)C(NC2=O)CC(=O)N)C(=O)NCC(=O)N |
Synonymes |
1-Mpa-cyclo(4-Glu-8-Lys)-oxytocin oxytocin, beta mercaptopropionic acid(1)-cyclo(glutamyl(4)-lysyl(8))- oxytocin, Mpa(1)-cyclo(Glu(4)-Lys(8))- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



